(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Descripción
(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a thiazole ring. Key structural elements include:
- Allyl ester group at position 6, which may influence solubility and pharmacokinetic properties.
- 4-Chlorophenyl substituent at position 5, contributing to hydrophobic interactions.
- Methyl group at position 7, modulating electronic effects.
This compound belongs to a class of thiazolo[3,2-a]pyrimidine derivatives known for diverse bioactivities, including antimicrobial and anti-inflammatory properties . Its structural complexity necessitates precise crystallographic characterization, often performed using SHELX software .
Propiedades
IUPAC Name |
prop-2-enyl (2E)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClN3O3S/c1-3-12-34-26(33)23-16(2)30-27-31(24(23)19-6-8-21(28)9-7-19)25(32)22(35-27)14-17-4-5-18-10-11-29-15-20(18)13-17/h3-11,13-15,24H,1,12H2,2H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDENAOGGLMBOTM-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC4=C(C=C3)C=CN=C4)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC4=C(C=C3)C=CN=C4)/SC2=N1)C5=CC=C(C=C5)Cl)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a thiazolo-pyrimidine core with various substituents that influence its biological properties.
Antitumor Activity
Thiazolo[3,2-a]pyrimidines have been reported to exhibit significant antitumor activity. In vitro studies have demonstrated that derivatives of this class can selectively inhibit cancer cell lines while showing lower toxicity towards normal cells. For instance, compounds with similar structures have shown high cytotoxicity against M-HeLa (cervical adenocarcinoma) cells and moderate activity against other cancer types such as PC3 (prostate adenocarcinoma) and MCF-7 (breast cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess antimicrobial properties. Compounds in this class have demonstrated activity against a range of bacterial strains, including Salmonella typhi and Bacillus subtilis, with some exhibiting strong inhibitory effects on urease and acetylcholinesterase enzymes . The antimicrobial action is likely due to their ability to interfere with bacterial metabolic pathways.
Antidiabetic Effects
Some derivatives have also shown potential as antidiabetic agents. Studies suggest that modifications in the thiazolo-pyrimidine structure can lead to enhanced hypoglycemic activity. The exact mechanism is still under investigation but may involve the modulation of insulin signaling pathways or enhancement of glucose uptake in peripheral tissues .
Study 1: Cytotoxicity Evaluation
In a recent study, several thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The compound with a 4-chlorophenyl group showed significantly higher cytotoxicity against M-HeLa cells compared to standard chemotherapeutic agents like Sorafenib. This suggests that structural modifications can enhance the efficacy of these compounds in cancer therapy .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of synthesized thiazolo[3,2-a]pyrimidines. The results indicated that certain derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antibacterial agents. The study utilized disk diffusion methods to assess the inhibitory effects and determined minimum inhibitory concentrations (MICs) for effective compounds .
Data Tables
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations at Position 2
The isoquinolin-7-ylmethylene group distinguishes the target compound from analogs with simpler aromatic or aliphatic substituents:
*Estimated based on structural similarity.
Key Observations :
- Methoxy-substituted analogs (e.g., 2,4-dimethoxybenzylidene) show improved solubility due to polar functional groups .
Ester Group Modifications
The allyl ester at position 6 contrasts with ethyl or methyl esters in analogs:
Key Observations :
- Ethyl esters (e.g., Ethyl 5-(4-chlorophenyl)-2-(methoxycarbonylmethylene) analog) offer better hydrolytic stability, making them more suitable for oral formulations .
- Allyl esters may confer reactivity in prodrug designs but require stabilization for therapeutic use.
Aryl Substituents at Position 5
The 4-chlorophenyl group in the target compound is compared to other aryl substituents:
Crystallographic and Electronic Properties
The thiazolo[3,2-a]pyrimidine core in the target compound adopts a flattened boat conformation , as observed in ethyl 5-(4-chlorophenyl) derivatives . Key crystallographic differences include:
- Hydrogen bonding patterns: The target compound’s isoquinoline group may form C–H···N interactions absent in benzylidene analogs.
- π-Halogen interactions : Bromophenyl or chlorophenyl analogs exhibit halogen-mediated crystal packing, enhancing stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
